molecular formula C22H24N4O4S B12170381 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone

Cat. No.: B12170381
M. Wt: 440.5 g/mol
InChI Key: NHKBGPUDIDHPSP-UHFFFAOYSA-N
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Description

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone: is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate aldehydeThe final step involves the sulfonylation of the phenyl ring with morpholine sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, sulfonylated phenyl compounds, and pyrrolidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring and the morpholine sulfonyl group further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-benzimidazol-2-yl)ethyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
  • [2-(1H-benzimidazol-2-yl)propyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
  • [2-(1H-benzimidazol-2-yl)butyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone

Uniqueness

What sets [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone apart from similar compounds is its unique combination of functional groups. The presence of the pyrrolidine ring, in particular, enhances its chemical reactivity and biological activity, making it a more versatile and potent compound .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C22H24N4O4S/c27-22(16-7-9-17(10-8-16)31(28,29)25-12-14-30-15-13-25)26-11-3-6-20(26)21-23-18-4-1-2-5-19(18)24-21/h1-2,4-5,7-10,20H,3,6,11-15H2,(H,23,24)

InChI Key

NHKBGPUDIDHPSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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